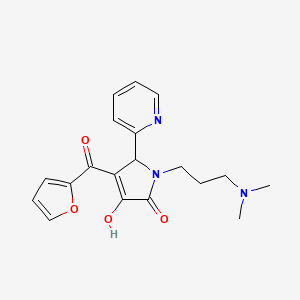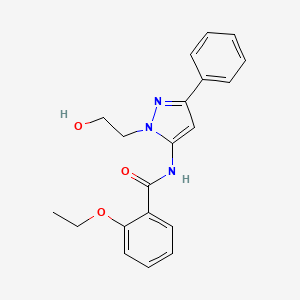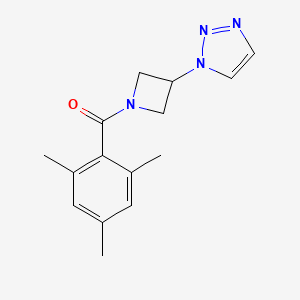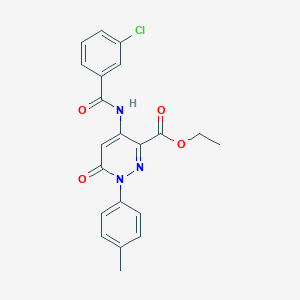
1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The scientific interest in pyrrole derivatives, including compounds similar to “1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one” , stems from their wide range of applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. Pyrroles and their derivatives exhibit a broad spectrum of biological activities and are components of many natural products and medicinal agents.
Synthesis Analysis
Research on related pyrrole derivatives, such as the synthesis and characterization of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) through aldol condensation, provides insights into potential synthetic routes for structurally similar compounds. This process involves the reaction of ethyl 3,5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate with furan-2-carbaldehyde using a strong hydroxyl base as a catalyst, confirmed by spectroscopic analyses (Singh, Rawat, & Sahu, 2014).
Molecular Structure Analysis
The study of EFADPC also includes quantum chemical calculations that correlate well with experimental data, offering insights into molecular structure analyses relevant to our compound of interest. Techniques such as the molecular electrostatic potential surface (MEP) and natural bond orbital interactions (NBO) analyses are valuable for predicting interaction sites and the nature of such interactions, which is crucial for understanding the molecular structure of complex organic compounds (Singh, Rawat, & Sahu, 2014).
Chemical Reactions and Properties
The generation of a structurally diverse library from a ketonic Mannich base derived from 2-acetylthiophene through different alkylation and ring closure reactions highlights the chemical versatility and reactivity of pyrrole derivatives. Such reactions pave the way for the synthesis of a wide array of heterocyclic compounds, indicating the potential chemical reactions and properties of related pyrrole derivatives (Roman, 2013).
Physical Properties Analysis
Although specific studies on the physical properties of “this compound” were not found, the methodologies used in the synthesis and characterization of related compounds can offer indirect insights. Spectroscopic techniques such as FT-IR, NMR, and UV-visible analyses are integral for deducing physical properties like solubility, melting points, and stability.
Chemical Properties Analysis
The chemical properties of pyrrole derivatives, such as reactivity towards nucleophiles, electrophiles, and their behavior in various chemical reactions, can be inferred from studies on similar compounds. For example, the reactivity of pyrrole derivatives in conditions leading to dimer formation, as well as the susceptibility of certain positions in the molecule to nucleophilic attack, provides a foundation for understanding the chemical properties of closely related molecules (Singh, Rawat, & Sahu, 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Heterocyclic Compounds
Research has been conducted on the synthesis of pyrrole derivatives, such as ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), through aldol condensation processes. These compounds are characterized using spectroscopic analyses and quantum chemical calculations, indicating their potential in forming heterocyclic compounds like oxiranes, oxazoles, and pyridines through nucleophilic attacks (Singh et al., 2014).
Generation of Structurally Diverse Libraries
Compounds with dimethylamino groups have been used as starting materials in alkylation and ring closure reactions to generate a diverse library of heterocyclic compounds, including pyrazolines, pyridines, and benzodiazepines. This highlights the role of dimethylamino derivatives in expanding the chemical space of heterocyclic compounds (Roman, 2013).
Photochemical Synthesis
The photochemical synthesis of heterocyclic compounds such as 2-dimethylaminophenylfurans and pyrroles from precursors like 4-chloro-N,N-dimethylaniline demonstrates the potential of using dimethylamino derivatives in light-induced reactions, leading to a variety of heterocyclic structures (Guizzardi et al., 2000).
Catalytic Applications
4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for the acylation of inert alcohols, showcasing the potential of dimethylamino derivatives in catalysis and synthetic organic transformations (Liu et al., 2014).
Eigenschaften
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-pyridin-2-yl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-21(2)10-6-11-22-16(13-7-3-4-9-20-13)15(18(24)19(22)25)17(23)14-8-5-12-26-14/h3-5,7-9,12,16,24H,6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMCIGLERXDHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2496490.png)
![5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2496491.png)
![[5-(Acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl acetate](/img/structure/B2496492.png)

![Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate](/img/structure/B2496496.png)

![2-(adamantan-1-yl)-N'-[(1Z)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2496500.png)


![2-Chloro-N,N-bis[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B2496504.png)



![8-(3,4-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2496511.png)